Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate
Overview
Description
Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate is an organic compound with the molecular formula C17H15BrO4 It is a derivative of benzoic acid and contains both benzyloxy and bromoacetyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate typically involves multiple steps:
Starting Material: The synthesis begins with methyl 2-hydroxy-5-(2-bromoacetyl)benzoate.
Benzyloxy Group Introduction: The hydroxyl group is converted to a benzyloxy group through a reaction with benzyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate undergoes several types of chemical reactions:
Nucleophilic Substitution: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxy and bromoacetyl groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the bromoacetyl group can produce alcohol derivatives.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and methanol.
Scientific Research Applications
Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate involves its interaction with biological molecules:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect biochemical pathways involving acetylation and deacetylation processes, influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-bromoacetyl)benzoate: Lacks the benzyloxy group, making it less versatile in certain reactions.
Methyl 2-(benzyloxy)benzoate: Lacks the bromoacetyl group, limiting its reactivity in nucleophilic substitution reactions.
Uniqueness
Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate is unique due to the presence of both benzyloxy and bromoacetyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
methyl 5-(2-bromoacetyl)-2-phenylmethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO4/c1-21-17(20)14-9-13(15(19)10-18)7-8-16(14)22-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWQRVIQUREMOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)CBr)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301228929 | |
Record name | Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301228929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27475-14-5 | |
Record name | Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27475-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301228929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 5-(2-bromoacetyl)-2-(phenylmethoxy)-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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